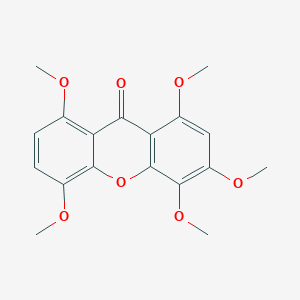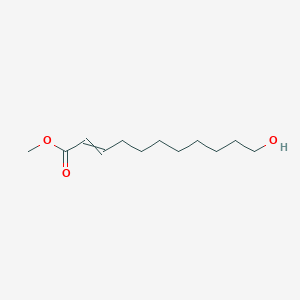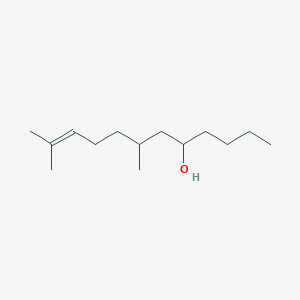
7,11-Dimethyldodec-10-EN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Dimethyldodec-10-EN-5-OL is an organic compound with the molecular formula C14H28O. It is a type of alcohol characterized by its unique structure, which includes a double bond at the 10th position and methyl groups at the 7th and 11th positions. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodec-10-EN-5-OL typically involves the use of organic solvents and catalysts. One common method includes the reaction of ethyl malonate with mesityl oxide in the presence of sodium and potassium hydroxide. The reaction is carried out under reflux conditions, followed by acidification and distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 7,11-Dimethyldodec-10-EN-5-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or other substituents can be added.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7,11-Dimethyldodec-10-EN-5-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7,11-Dimethyldodec-10-EN-5-OL involves its interaction with specific molecular targets and pathways. The compound’s alcohol group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond and methyl groups contribute to its reactivity and ability to participate in various chemical reactions .
Comparación Con Compuestos Similares
7,11-Dimethyldodec-10-EN-5-AL: An aldehyde with similar structural features but different reactivity.
7,11-Dimethyldodec-10-EN-5-ONE: A ketone with a similar backbone but distinct chemical properties.
Uniqueness: 7,11-Dimethyldodec-10-EN-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
73968-78-2 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
7,11-dimethyldodec-10-en-5-ol |
InChI |
InChI=1S/C14H28O/c1-5-6-10-14(15)11-13(4)9-7-8-12(2)3/h8,13-15H,5-7,9-11H2,1-4H3 |
Clave InChI |
HNVIVVJLTLGXNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
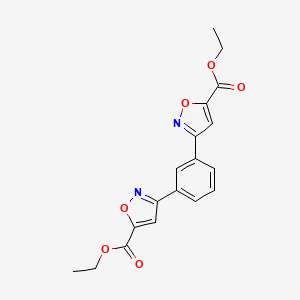
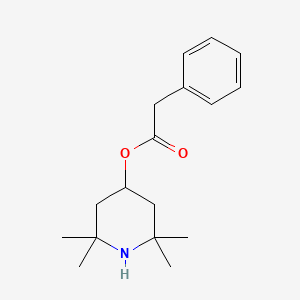


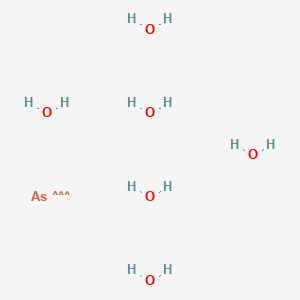

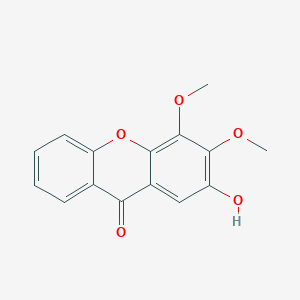

![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
